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Compound of Interest

Compound Name: Fenchyl acetate

Cat. No.: B1672493 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Fenchyl
acetate, a bicyclic monoterpenoid ester. The information presented herein is intended to

support research and development activities by offering detailed spectroscopic data and the

methodologies for their acquisition. This document covers Nuclear Magnetic Resonance (NMR)

spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic

molecules. Below are the ¹H and ¹³C NMR spectral data for Fenchyl acetate, typically

recorded in deuterated chloroform (CDCl₃).

¹H NMR Spectroscopic Data
The ¹H NMR spectrum of Fenchyl acetate exhibits characteristic signals corresponding to the

protons in its bicyclic structure and acetyl group.
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Proton Assignment
Chemical Shift (δ)

ppm
Multiplicity

Coupling Constant

(J) Hz

-CH-OAc ~4.7 d ~7.5

-C(=O)-CH₃ ~2.0 s -

Bridgehead -CH- ~1.8 m -

-CH₂- ~1.7 - 1.2 m -

Bridgehead -C(CH₃)₂-

CH₃
~1.1 s -

Bridgehead -C(CH₃)₂-

CH₃
~1.0 s -

Bridgehead -C-CH₃ ~0.9 s -

Note: Exact chemical shifts and coupling constants may vary slightly depending on the specific

experimental conditions, including solvent and concentration.

¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides information on the carbon skeleton of Fenchyl acetate.

Carbon Assignment Chemical Shift (δ) ppm

-C=O ~170

-CH-OAc ~80

Bridgehead C ~50

Bridgehead C(CH₃)₂ ~48

-CH₂- ~40, 30, 25

-C(=O)-CH₃ ~21

Bridgehead -C(CH₃)₂ ~28, 22

Bridgehead -C-CH₃ ~15
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Note: These are approximate chemical shift values. For precise assignments, 2D NMR

experiments such as HSQC and HMBC are recommended.

Experimental Protocol for NMR Spectroscopy
The following protocol outlines a general procedure for acquiring NMR spectra of

monoterpenoids like Fenchyl acetate.

Sample Preparation:

Weigh approximately 10-20 mg of pure Fenchyl acetate.

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing

0.03% v/v tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (Example for a 400 MHz Spectrometer):

Instrument: 400 MHz NMR Spectrometer

Solvent: CDCl₃

Temperature: 298 K

¹H NMR:

Pulse Program: zg30

Number of Scans: 16

Relaxation Delay: 1.0 s

Spectral Width: 16 ppm

¹³C NMR:

Pulse Program: zgpg30 (proton decoupled)
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Number of Scans: 1024

Relaxation Delay: 2.0 s

Spectral Width: 240 ppm

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of Fenchyl acetate shows characteristic absorption bands for the ester functional

group.

Functional Group Vibrational Mode
Absorption Frequency

(cm⁻¹)

C=O (Ester) Stretch ~1735

C-O (Ester) Stretch ~1240

C-H (sp³) Stretch ~2960-2870

C-H (sp³) Bend ~1465, 1370

Experimental Protocol for IR Spectroscopy (ATR
Method)
The Attenuated Total Reflectance (ATR) method is a simple and rapid technique for obtaining

IR spectra of liquid samples.

Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a solvent such as

isopropanol and allowing it to dry completely.

Acquire a background spectrum of the clean, empty ATR crystal.

Place a small drop of Fenchyl acetate directly onto the center of the ATR crystal, ensuring

complete coverage of the crystal surface.

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum

with a good signal-to-noise ratio.
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After analysis, clean the ATR crystal thoroughly with an appropriate solvent.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound, aiding in its identification. Fenchyl acetate is a volatile compound and is well-

suited for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

m/z Relative Intensity (%) Possible Fragment Ion

196 < 5 [M]⁺ (Molecular Ion)

136 ~30 [M - CH₃COOH]⁺

121 ~40 [C₉H₁₃]⁺

93 ~25 [C₇H₉]⁺

81 100 [C₆H₉]⁺

43 ~75 [CH₃CO]⁺

Note: The fragmentation pattern and relative intensities can vary depending on the ionization

method and energy.[1]

Experimental Protocol for GC-MS
The following is a general protocol for the GC-MS analysis of Fenchyl acetate.

Sample Preparation:

Prepare a dilute solution of Fenchyl acetate (e.g., 1 mg/mL) in a volatile solvent such as

hexane or ethyl acetate.

GC-MS Parameters (Example):

Gas Chromatograph: Agilent 7890B or equivalent

Mass Spectrometer: Agilent 5977A or equivalent
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Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

Inlet Temperature: 250 °C

Injection Volume: 1 µL (split or splitless injection can be used depending on the

concentration)

Carrier Gas: Helium at a constant flow rate of 1 mL/min

Oven Temperature Program:

Initial temperature: 60 °C, hold for 2 min

Ramp: 10 °C/min to 240 °C

Hold: 5 min at 240 °C

MS Parameters:

Ionization Mode: Electron Ionization (EI) at 70 eV

Source Temperature: 230 °C

Quadrupole Temperature: 150 °C

Scan Range: m/z 40-400

Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis of a pure

compound like Fenchyl acetate.
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Caption: Workflow for Spectroscopic Analysis of Fenchyl Acetate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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